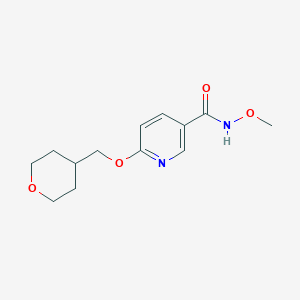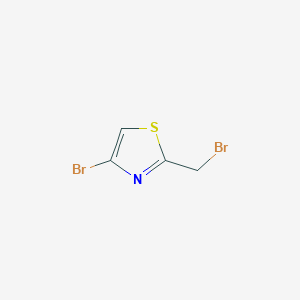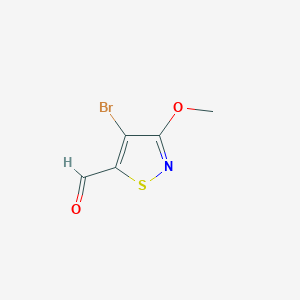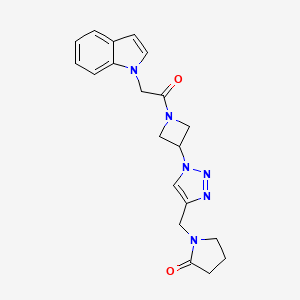![molecular formula C20H18N2O4S B2500395 N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 681158-09-8](/img/structure/B2500395.png)
N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide" is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar thiazole and benzamide derivatives, which can be used to infer some aspects of the compound . These derivatives are known for their antimicrobial properties and are of interest in the development of new pharmaceutical agents .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an aniline derivative with a thiazole or indazole precursor. For instance, the synthesis of N-arylbenzamide derivatives is achieved through a water-mediated, environmentally friendly process, combining phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate . Similarly, N-heterocyclic carbenes of indazole can be used as versatile starting materials for organic synthesis, undergoing ring-opening reactions to generate ketenimines, which can then be converted into functionalized benzamides . These methods suggest that the synthesis of "this compound" could potentially be achieved through similar environmentally benign processes, utilizing water as a solvent and employing a step-wise or tandem approach.
Molecular Structure Analysis
The molecular structure of thiazole and benzamide derivatives is often confirmed using spectroscopic techniques such as IR and NMR spectroscopy, as well as single crystal X-ray diffraction data . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The indeno[1,2-d]thiazol moiety in the compound of interest suggests a bicyclic structure with a thiazole ring fused to an indene system, which could influence the compound's electronic and steric properties.
Chemical Reactions Analysis
Thiazole and benzamide derivatives can undergo various chemical reactions. For example, the N-heterocyclic carbenes of indazole can add thiols to form benzothioimidates or can be converted into benzamides, which can then be thionated and cyclized to produce different heterocyclic systems . The presence of the trimethoxybenzamide moiety in the compound of interest suggests that it may also undergo electrophilic substitution reactions at the methoxy positions or participate in conjugation with the thiazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and benzamide derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups or methoxy groups can affect the compound's solubility, melting point, and reactivity . The trimethoxy groups in "this compound" are likely to increase the compound's solubility in organic solvents and could also impact its electronic properties, potentially enhancing its biological activity.
Relevant Case Studies
The antimicrobial activity of similar compounds has been studied, with some derivatives showing potential against both Gram-positive and Gram-negative bacteria, as well as fungal species . These studies are relevant as they provide a basis for the potential biological applications of "this compound". The compound's structure suggests it may also possess antimicrobial properties, which could be explored in future research.
Scientific Research Applications
Anticancer Potential
N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has been identified in the context of cancer research due to its structural similarity to compounds exhibiting significant biological activities. For instance, a study by Theoclitou et al. (2011) discovered a compound, AZD4877, which is a kinesin spindle protein (KSP) inhibitor showing excellent biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment. This compound arrests cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induction of cellular death, suggesting a potential pathway through which this compound might exhibit its effects (Theoclitou et al., 2011).
Structure-Function Relationship in Apoptosis Induction
Research on thiazolides, such as this compound, has also focused on their ability to induce apoptosis in colorectal tumor cells. A study highlighted that thiazolides, including bromo-thiazolide RM4819, induce cell death in colon carcinoma cell lines, suggesting a distinct molecular target in intestinal pathogens and colon cancer cells. This line of research is critical for understanding the therapeutic potential of thiazolides in cancer treatment, demonstrating the importance of structural elements in their apoptotic activity (Brockmann et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, the virus responsible for COVID-19 .
Mode of Action
This compound interacts with 3CL pro, inhibiting its activity . This interaction disrupts the viral replication process, thereby limiting the spread of the virus within the host .
Biochemical Pathways
The inhibition of 3CL pro affects the biochemical pathway of viral replication. By blocking the activity of this enzyme, the compound prevents the virus from replicating and producing more viral particles .
Result of Action
The result of the compound’s action is the inhibition of SARS-CoV-2 replication. This could potentially lead to a decrease in viral load and alleviate the symptoms of COVID-19 .
Biochemical Analysis
Biochemical Properties
The compound N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to interact with the 3-Chymotrypsin-like cysteine protease (3CLpro), an enzyme that plays a crucial role in the replication of SARS-CoV-2 . The nature of this interaction is inhibitory, with the compound displaying inhibitory activity against SARS-CoV-2 3CLpro .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its inhibitory action on the 3CLpro enzyme. By inhibiting this enzyme, the compound can potentially disrupt the replication of SARS-CoV-2 within cells
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 3CLpro enzyme, thereby inhibiting its function . The binding mode of the compound with 3CLpro has been rationalized through molecular docking studies .
properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-24-14-8-12(9-15(25-2)18(14)26-3)19(23)22-20-21-17-13-7-5-4-6-11(13)10-16(17)27-20/h4-9H,10H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENJTCSPOXRBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)


![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)

![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)



![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)